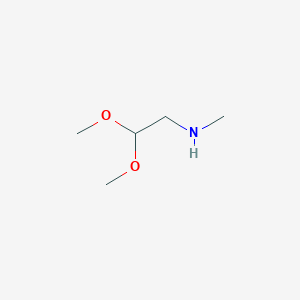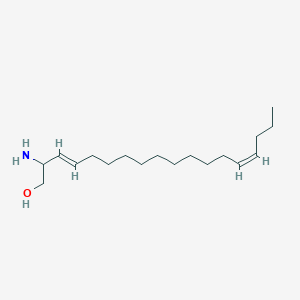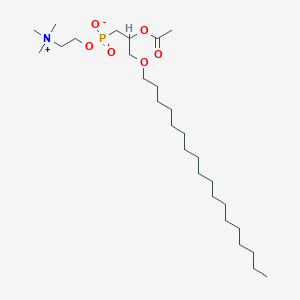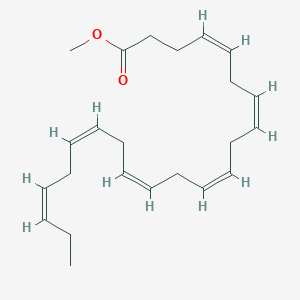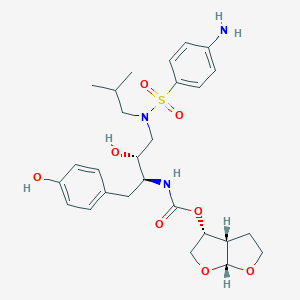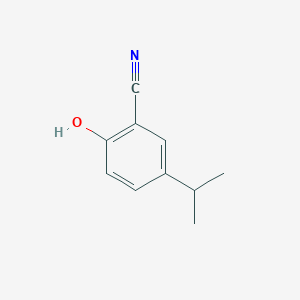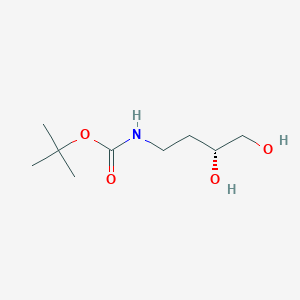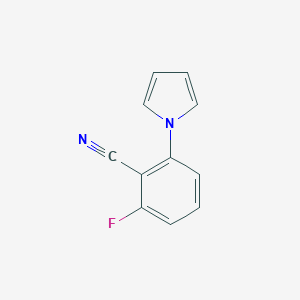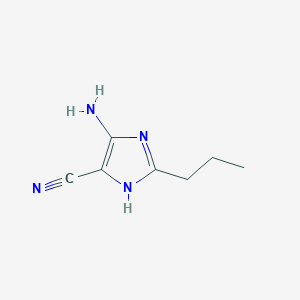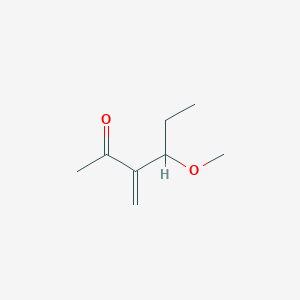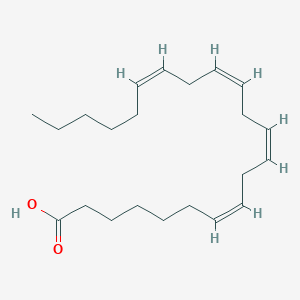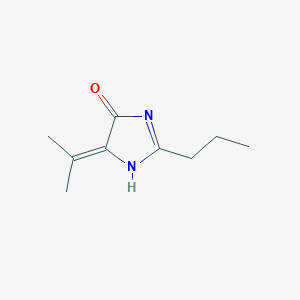
5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one, also known as PPI or Propidium Iodide, is a fluorescent dye commonly used in scientific research for staining DNA. PPI is a small organic molecule that binds to DNA with high affinity and specificity, making it a useful tool for a variety of applications.
Mécanisme D'action
5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one binds to DNA by intercalating between the base pairs, causing a significant increase in fluorescence. 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is membrane-impermeable and cannot penetrate the cell membrane of viable cells, making it useful for distinguishing between live and dead cells. 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is also a substrate for P-glycoprotein, a drug efflux pump that can pump 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one out of cells, reducing its fluorescent signal.
Effets Biochimiques Et Physiologiques
5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is not known to have any significant biochemical or physiological effects on cells or organisms. However, it is important to note that 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is a DNA intercalating agent and can potentially cause mutations or DNA damage if used improperly.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is its high specificity and affinity for DNA, making it a useful tool for a variety of applications. 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also limitations to the use of 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one. 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one can potentially cause DNA damage if used improperly, and its fluorescent signal can be affected by the presence of P-glycoprotein in cells. Additionally, 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is not suitable for use in live cells, as it cannot penetrate the cell membrane.
Orientations Futures
There are many potential future directions for research involving 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one. One area of interest is the development of new fluorescent dyes with higher specificity and sensitivity for DNA. Another area of interest is the development of new methods for staining DNA in live cells, which would allow for more dynamic and real-time analysis of cellular processes. Additionally, there is potential for the use of 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one in clinical applications, such as cancer diagnosis and treatment. Overall, 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is a valuable tool for scientific research, and its potential for future applications is vast.
Méthodes De Synthèse
The synthesis of 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one involves the reaction of propylene oxide with imidazole in the presence of an acid catalyst to form 2-propyl-4,5-dihydro-1H-imidazole. This intermediate is then reacted with acetone to form 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is widely used in scientific research for staining DNA in a variety of applications, including flow cytometry, microscopy, and cell sorting. 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is commonly used to distinguish between live and dead cells, as it cannot penetrate the cell membrane of viable cells. 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is also used to measure DNA content in cells, making it useful for cell cycle analysis and determining the ploidy of cells.
Propriétés
Numéro CAS |
149675-45-6 |
|---|---|
Nom du produit |
5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one |
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
4-propan-2-ylidene-2-propyl-1H-imidazol-5-one |
InChI |
InChI=1S/C9H14N2O/c1-4-5-7-10-8(6(2)3)9(12)11-7/h4-5H2,1-3H3,(H,10,11,12) |
Clé InChI |
WAEJWQUDYGVHDX-UHFFFAOYSA-N |
SMILES isomérique |
CCCC1=NC(=O)C(=C(C)C)N1 |
SMILES |
CCCC1=NC(=C(C)C)C(=O)N1 |
SMILES canonique |
CCCC1=NC(=O)C(=C(C)C)N1 |
Synonymes |
4H-Imidazol-4-one,1,5-dihydro-5-(1-methylethylidene)-2-propyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



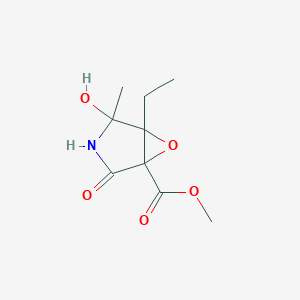
![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)
